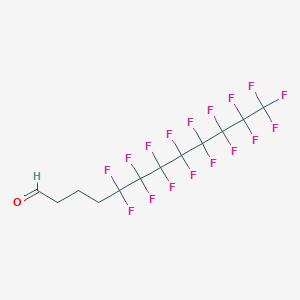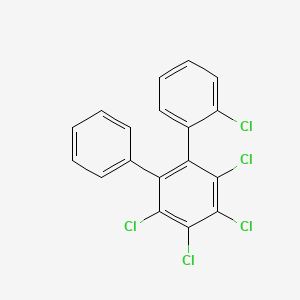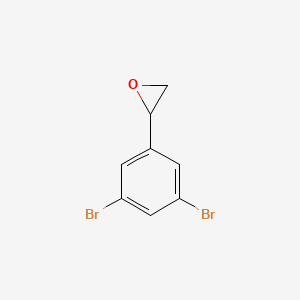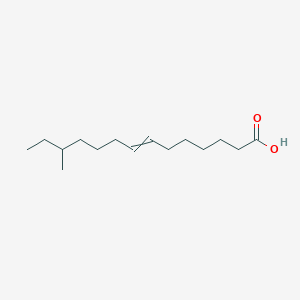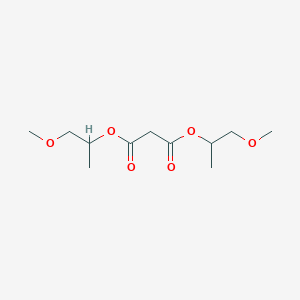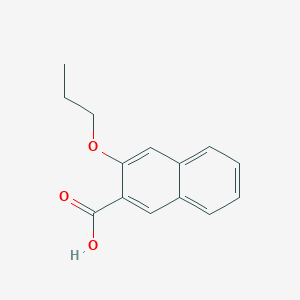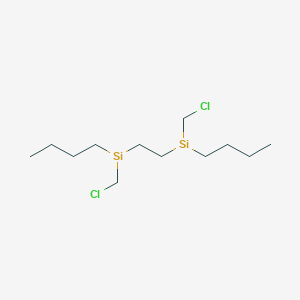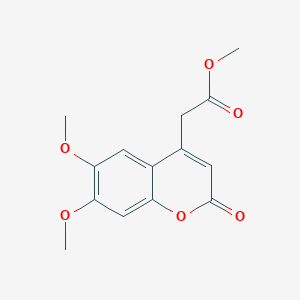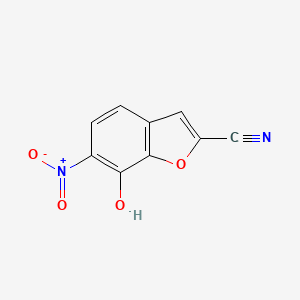![molecular formula C9H17NO3 B14395688 N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide CAS No. 89911-53-5](/img/structure/B14395688.png)
N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of both amide and alkene functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide typically involves the reaction of acrylamide with 3-chloro-1,2-propanediol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chloro-1,2-propanediol attacks the carbonyl carbon of acrylamide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through the hydration of acrylonitrile using a copper metal catalyst. This method offers improved purity and yield compared to traditional methods . Another approach involves the enzymatic hydration of acrylonitrile using microorganisms, which provides a more environmentally friendly and sustainable production route .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Acrylamide: Known for its use in polymer production and its toxic properties.
N-(2-Hydroxypropyl)acrylamide: Similar structure but lacks the propyl group.
N-(3-Hydroxypropyl)acrylamide: Similar structure but lacks the 2-hydroxypropoxy group.
Propiedades
Número CAS |
89911-53-5 |
|---|---|
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
N-[3-(2-hydroxypropoxy)propyl]prop-2-enamide |
InChI |
InChI=1S/C9H17NO3/c1-3-9(12)10-5-4-6-13-7-8(2)11/h3,8,11H,1,4-7H2,2H3,(H,10,12) |
Clave InChI |
IONIEMDJMHDZCS-UHFFFAOYSA-N |
SMILES canónico |
CC(COCCCNC(=O)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)



